molecular formula C11H12O3 B3106195 3-Allyloxyphenylacetic acid CAS No. 156945-58-3

3-Allyloxyphenylacetic acid

Cat. No.: B3106195
CAS No.: 156945-58-3
M. Wt: 192.21 g/mol
InChI Key: RTHKISHXRFOBHX-UHFFFAOYSA-N
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Description

3-Allyloxyphenylacetic acid: is an organic compound that belongs to the class of phenylacetic acids It features a phenyl ring substituted with an allyloxy group at the third position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylacetic acid typically involves the following steps:

    Allylation of Phenol: The starting material, phenol, undergoes an allylation reaction to introduce the allyloxy group. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Friedel-Crafts Acylation: The allylated phenol is then subjected to Friedel-Crafts acylation using chloroacetic acid and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid moiety.

    Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, halogens (chlorine or bromine) for halogenation.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-Allyloxyphenylacetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-Allyloxyphenylacetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Phenylacetic Acid: Similar structure but lacks the allyloxy group.

    3-Phenylpropanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    Cinnamic Acid: Contains a phenyl ring with an acrylic acid moiety.

Uniqueness: 3-Allyloxyphenylacetic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-prop-2-enoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-6-14-10-5-3-4-9(7-10)8-11(12)13/h2-5,7H,1,6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHKISHXRFOBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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